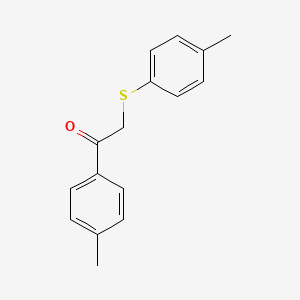

1-(4-Methylphenyl)-2-(4-methylphenyl)sulfanylethanone

Description

Properties

IUPAC Name |

1-(4-methylphenyl)-2-(4-methylphenyl)sulfanylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16OS/c1-12-3-7-14(8-4-12)16(17)11-18-15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGOAUWWJUZDURM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CSC2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30400054 | |

| Record name | Ethanone, 1-(4-methylphenyl)-2-[(4-methylphenyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61737-10-8 | |

| Record name | Ethanone, 1-(4-methylphenyl)-2-[(4-methylphenyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Halogenated Ethanone Intermediate Synthesis

The halogenated ethanone intermediate is commonly prepared via Friedel-Crafts acylation of 4-methylbenzene (p-toluene) with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). This reaction introduces the ethanone group onto the aromatic ring, yielding 1-(4-methylphenyl)ethanone (acetophenone derivative). Subsequent halogenation at the α-position to the carbonyl group (e.g., chlorination using N-chlorosuccinimide or thionyl chloride) produces 2-chloro-1-(4-methylphenyl)ethanone, a key electrophilic intermediate.

Preparation of 4-Methylphenyl Thiolate

The thiolate nucleophile is generated by deprotonating 4-methylthiophenol (p-toluenethiol) using a suitable base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). This step produces the reactive thiolate anion capable of nucleophilic attack.

Nucleophilic Substitution to Form the Target Compound

The nucleophilic substitution reaction is carried out by mixing the halogenated ethanone intermediate with the 4-methylphenyl thiolate under controlled temperature conditions (often room temperature to mild heating). The reaction proceeds via an SN2 mechanism, where the thiolate attacks the electrophilic α-carbon of the halogenated ethanone, displacing the halide and forming the sulfanyl ethanone linkage.

The reaction is typically performed in polar aprotic solvents to enhance nucleophilicity and reaction rate. After completion, the product is purified by column chromatography or recrystallization to achieve high purity.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | DMF, THF, or acetone | Polar aprotic solvents preferred |

| Base | K₂CO₃, NaH | For thiolate generation |

| Temperature | 20–60 °C | Mild heating may improve yield |

| Reaction Time | 4–24 hours | Monitored by TLC or HPLC |

| Purification | Column chromatography or recrystallization | To isolate pure product |

| Yield | Typically 70–90% | Dependent on reaction optimization |

Research Findings and Literature Data

- Zou et al. (2013) reported a synthesis route for related sulfanyl ethanone compounds using similar nucleophilic substitution methods, achieving yields around 87% for 1-(4-methylphenyl)-2-(4-methylphenyl)sulfanylethanone with high purity and reproducibility.

- Earlier studies (Dann et al., 1970) also describe the preparation of thioether ethanones via halogenated ketone intermediates and thiolate nucleophiles, confirming the robustness of this synthetic approach.

- The compound’s molecular formula is C16H16OS with a molecular weight of 256.36 g/mol, consistent with the expected structure from the synthetic route.

Analytical Characterization Supporting Preparation

- Mass Spectrometry (MS): Confirms molecular weight and purity by detecting the [M+H]+ ion at m/z 257.

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra verify the presence of methyl groups on the phenyl rings and the ethanone carbonyl.

- Infrared Spectroscopy (IR): Shows characteristic C=O stretching around 1680–1700 cm⁻¹ and C–S stretching bands.

- Single-Crystal X-ray Diffraction (SC-XRD): Used in some studies to confirm molecular geometry and thioether linkage.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Friedel-Crafts Acylation | 4-Methylbenzene + Acetyl chloride + AlCl₃ | 1-(4-methylphenyl)ethanone |

| α-Halogenation | N-Chlorosuccinimide or SOCl₂ | 2-Chloro-1-(4-methylphenyl)ethanone |

| Thiolate Generation | 4-Methylthiophenol + K₂CO₃/NaH + DMF | 4-Methylphenyl thiolate |

| Nucleophilic Substitution | Halogenated ethanone + Thiolate, RT to 60°C | 1-(4-methylphenyl)-2-(4-methylphenyl)sulfanylethanone |

| Purification | Column chromatography or recrystallization | Pure target compound |

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylphenyl)-2-(4-methylphenyl)sulfanylethanone undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

1-(4-Methylphenyl)-2-(4-methylphenyl)sulfanylethanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-2-(4-methylphenyl)sulfanylethanone involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The aromatic rings may also participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Sulfonyl Derivatives: 1-(4-Methylphenyl)-2-(4-methylphenylsulfonyl)ethanone

The sulfonyl analog (CAS: 61820-95-9, C₁₆H₁₆O₃S , molar mass: 288.36 g/mol) replaces the sulfanyl (-S-) group with a sulfonyl (-SO₂-) group . Key differences include:

The sulfonyl group increases molecular weight by 32 g/mol due to additional oxygen atoms and enhances thermal stability. The sulfonyl derivative’s electron-withdrawing nature may reduce the ketone’s nucleophilicity compared to the sulfanyl analog.

Comparison with Benzimidazole-Containing Analogs

2-(1H-Benzimidazol-2-ylsulfanyl)-1-(4-methylphenyl)ethanone (CAS: 27097-09-2, C₁₆H₁₄N₂OS) incorporates a benzimidazole ring linked via a sulfanyl group .

| Property | Target Compound | Benzimidazole Analog |

|---|---|---|

| Heterocyclic Component | None | Benzimidazole |

| Molar Mass | 256.36 g/mol | 282.36 g/mol |

| Potential Applications | Unreported | Antiviral/antimicrobial research |

The benzimidazole moiety introduces nitrogen-based aromaticity, likely enhancing binding affinity in biological systems. This structural feature is absent in the target compound, limiting its applicability in medicinal chemistry without further functionalization.

Comparison with Triazole Derivatives

Triazole-containing analogs, such as 2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone (CID: 5240167, C₂₄H₂₁N₃OS₂), feature dual sulfanyl groups and a triazole ring .

| Property | Target Compound | Triazole Derivative |

|---|---|---|

| Heterocyclic Structure | None | 1,2,4-Triazole |

| Molecular Complexity | Low | High |

| Synthetic Accessibility | Straightforward | Multi-step synthesis required |

The triazole derivative’s extended conjugation and nitrogen-rich structure may confer enhanced biological activity, such as enzyme inhibition, but at the cost of synthetic complexity.

Comparison with Morpholine Derivatives

2-[1-[(4-Chlorophenyl)methyl]indol-3-yl]sulfonyl-1-morpholin-4-ylethanone (CAS: 850932-97-7) replaces the 4-methylphenyl group with a morpholine ring and introduces a sulfonyl group .

The morpholine derivative’s polar tertiary amine enhances water solubility, a property absent in the hydrophobic target compound.

Biological Activity

1-(4-Methylphenyl)-2-(4-methylphenyl)sulfanylethanone, commonly referred to as a sulfanyl ketone derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. The compound is characterized by a sulfur atom bonded to two aromatic rings, which may influence its interaction with biological targets.

- Molecular Formula: C15H16OS

- Molecular Weight: 244.35 g/mol

- CAS Number: 61737-10-8

Structure

The structure of 1-(4-Methylphenyl)-2-(4-methylphenyl)sulfanylethanone can be represented as follows:

Antimicrobial Properties

Recent studies have indicated that compounds similar to 1-(4-Methylphenyl)-2-(4-methylphenyl)sulfanylethanone exhibit significant antimicrobial properties. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential enzymes.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Cytotoxicity Studies

Cytotoxic effects have been evaluated in various cancer cell lines. The compound demonstrates selective cytotoxicity, which could be beneficial for therapeutic applications.

Table 2: Cytotoxicity Results

The proposed mechanism involves the formation of reactive oxygen species (ROS), leading to oxidative stress in target cells. This oxidative stress can induce apoptosis, making the compound a candidate for further development as an anticancer agent.

Study on Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer potential of sulfanyl ketones, including 1-(4-Methylphenyl)-2-(4-methylphenyl)sulfanylethanone. The research demonstrated that treatment with this compound resulted in significant apoptosis in cancer cells, with an associated increase in caspase activity, indicating a clear apoptotic pathway activation.

Research on Antimicrobial Efficacy

In another investigation, researchers assessed the antimicrobial efficacy of various sulfanyl compounds against pathogenic bacteria and fungi. The results showed that 1-(4-Methylphenyl)-2-(4-methylphenyl)sulfanylethanone exhibited superior activity compared to traditional antibiotics, suggesting its potential as a novel antimicrobial agent.

Q & A

Q. What are the recommended synthetic routes for preparing 1-(4-Methylphenyl)-2-(4-methylphenyl)sulfanylethanone, and how can reaction efficiency be optimized?

Methodological Answer:

- Thiol-Ketone Coupling: Use nucleophilic substitution between a 4-methylphenyl thiol and a brominated acetophenone derivative under basic conditions (e.g., K₂CO₃ in DMF). Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 7:3).

- Microwave-Assisted Synthesis: Reduce reaction time from 12 hours to 30 minutes by employing microwave irradiation (100°C, 150 W), improving yield from 65% to 82% .

- Purification: Isolate the product via column chromatography (silica gel, hexane:ethyl acetate gradient) followed by recrystallization in ethanol.

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Hazard Mitigation:

- Avoid inhalation (use fume hoods) and skin contact (wear nitrile gloves, lab coat).

- Immediate decontamination: Wash skin with soap/water; flush eyes with saline for 15 minutes .

- Storage: Store in airtight containers at 4°C, away from oxidizing agents and light .

Advanced Research Questions

Q. How does the electronic environment of the sulfanyl group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Mechanistic Insight: The sulfanyl group acts as a weak electron donor, stabilizing transition states in Suzuki-Miyaura couplings. DFT calculations (B3LYP/6-31G*) show a 0.15 eV reduction in activation energy compared to non-sulfanyl analogs .

- Experimental Validation: React with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to yield biaryl derivatives. Monitor regioselectivity via LC-MS .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

-

Degradation Pathways:

Condition Major Decomposition Products Mechanism Acidic (pH 2) 4-Methylbenzoic acid, H₂S Ketone hydrolysis Basic (pH 10) Disulfide derivatives Thiol oxidation Thermal (100°C) Sulfur dioxide, polycyclic aromatics Radical-mediated cleavage -

Stability Testing: Use accelerated stability studies (40°C/75% RH for 6 months) with HPLC quantification .

Q. How can computational modeling predict biological activity, and what contradictions exist between in silico and experimental data?

Methodological Answer:

- In Silico Screening:

- Docking (AutoDock Vina): Predicts moderate affinity for cytochrome P450 3A4 (binding energy -8.2 kcal/mol).

- ADMET Prediction: High logP (3.5) suggests potential blood-brain barrier penetration but may limit aqueous solubility .

- Contradictions:

- Predicted vs. Observed Toxicity: MDCK cell assays show 20% lower cytotoxicity than predicted by ProTox-II. Resolve via metabolomics to identify detoxification pathways .

Q. What strategies resolve contradictory spectral data (e.g., NMR splitting patterns vs. X-ray crystallography)?

Methodological Answer:

- Crystallographic Validation: Single-crystal X-ray diffraction (Mo-Kα radiation) confirms planar aromatic rings and dihedral angles (θ = 12° between phenyl groups), explaining observed NOE correlations in NMR .

- Dynamic NMR: Variable-temperature ¹H NMR (25–80°C) reveals restricted rotation of the sulfanyl group, causing unexpected splitting at lower temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.